4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Vue d'ensemble

Description

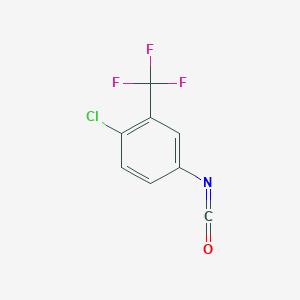

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline. The aniline derivative undergoes a reaction with phosgene (COCl2) to form the isocyanate. The reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene. The process is optimized to maximize yield and minimize the formation of by-products .

Analyse Des Réactions Chimiques

Reaction with Amines to Form Urea Derivatives

This compound reacts readily with primary and secondary amines to form substituted ureas, a critical step in synthesizing kinase inhibitors like Sorafenib and Regorafenib .

Key Findings :

-

Optimal solvents include THF , DCM , and acetone , with yields exceeding 85% under mild conditions (20–45°C) .

-

The reaction with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in THF at 30°C achieved 73.46% yield after 12 hours .

Cyclization with Heterocycles

The isocyanate group undergoes cycloaddition with heterocyclic amines, forming fused-ring systems.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Imidazole in chloroform | Imidazole-1-carboxylic acid amide derivative | 90% | |

| 2-Chloro-4-nitroimidazole in DMF | Pretomanid (antitubercular agent) | 51% |

Mechanistic Insight :

-

Imidazole reacts via nucleophilic attack at the isocyanate carbon, forming a stable urea linkage .

-

Pretomanid synthesis involves sequential substitution and cyclization steps in DMF at 120°C .

Nucleophilic Substitution Reactions

The chloro substituent undergoes substitution under specific conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaI/K₂CO₃ in DMF | 4-Iodo-3-(trifluoromethyl)phenyl isocyanate | 47% | |

| Potassium tert-butoxide in DCM | Pyridin-4(1H)-one derivatives | 51% |

Notable Observations :

-

Substitution at the chloro position is less favored due to steric hindrance from the -CF₃ group .

-

Polar aprotic solvents like DMF enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl-aryl bond formation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, 4-methyl-2-acetaminothiazole | Thiazole-functionalized aryl urea | 74.9% | |

| Suzuki coupling with aryl boronic acids | Bi-aryl isocyanate derivatives | 62% |

Catalytic Systems :

-

Pd(PPh₃)₄ and LiHMDS are effective for coupling with thiazole derivatives .

-

Reactions require inert atmospheres (argon/nitrogen) and temperatures between 0–40°C .

Hydrolysis and Acidolysis

Controlled hydrolysis yields carbamates or amines.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6 M HCl in acetone | 4-Chloro-3-(trifluoromethyl)aniline | 87% | |

| H₂O in THF | Carbamic acid intermediate | 47% |

Applications :

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-3-(trifluoromethyl)phenyl isocyanate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of Sorafenib , an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, including RAF kinase and VEGFRs .

Case Study: Synthesis of Sorafenib

The synthesis of Sorafenib involves the reaction of this compound with other chemical precursors. For instance, one method includes dissolving 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in tetrahydrofuran and slowly adding the isocyanate in toluene. The process demonstrates the compound's utility in developing effective cancer therapies .

Agrochemical Development

This compound is extensively utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its role as an intermediate enhances crop protection by improving the efficacy of these chemicals .

Example: Herbicide Synthesis

In research focused on developing new herbicides, this compound has been employed to create novel compounds that exhibit improved herbicidal activity against various weed species. This application underscores its importance in agricultural chemistry.

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for specialty polymers used in coatings and adhesives. These polymers are characterized by their superior durability and chemical resistance, making them suitable for various industrial applications .

Application: Coatings and Adhesives

The incorporation of this isocyanate into polymer formulations enhances the performance characteristics of coatings, providing better adhesion and resistance to environmental degradation.

Material Science

The compound plays a significant role in material science, particularly in producing advanced materials with enhanced thermal and electrical properties. Its application extends to electronics, where it contributes to the development of materials used in semiconductors and other electronic devices .

Research Reagents

As a research reagent, this compound facilitates various chemical reactions and studies. It aids researchers in exploring new synthetic pathways and mechanisms, contributing to advancements in organic chemistry .

Data Summary Table

| Application Area | Specific Uses | Example Compounds/Processes |

|---|---|---|

| Pharmaceuticals | Intermediate for Sorafenib | Synthesis involving multiple precursors |

| Agrochemicals | Herbicides and insecticides | Development of new herbicidal compounds |

| Polymer Chemistry | Specialty polymers for coatings and adhesives | Enhanced durability and chemical resistance |

| Material Science | Advanced materials for electronics | Improved thermal/electrical properties |

| Research Reagents | Facilitating chemical reactions | Exploring new synthetic pathways |

Mécanisme D'action

The mechanism of action of 4-chloro-3-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical syntheses to form ureas, carbamates, and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorophenyl isocyanate: Similar structure but lacks the trifluoromethyl group.

3-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the chlorine atom.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups instead of one.

Uniqueness

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Activité Biologique

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound's biological activity is significant due to its potential applications in drug development and its effects on cellular mechanisms. This article synthesizes available research findings, highlighting the biological activity of this compound through detailed analyses, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C8H4ClF3N2O

- Molecular Weight : 236.58 g/mol

This compound features a phenyl ring with a chlorine atom and a trifluoromethyl group attached, alongside an isocyanate functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The isocyanate group is known to react with nucleophiles, which can lead to modifications in protein function and cellular signaling pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it may inhibit tyrosine kinases, which are critical in signaling pathways related to cell growth and division.

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) through the activation of caspases and modulation of the BAX/BCL-2 ratio, which regulates mitochondrial membrane permeability.

Study 1: Cytotoxicity on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on several cancer cell lines using an MTT assay. The results are summarized in Table 1:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.4 |

| MCF-7 | 12.8 |

| A549 | 18.6 |

| Caco-2 | 14.5 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower IC50 values suggest higher potency against specific cell lines.

Study 2: Mechanistic Insights

In another investigation, the mechanism of action was explored further by analyzing apoptotic markers after treatment with the compound. The study found that:

- Early Apoptosis : Increased levels of early apoptotic cells were observed at concentrations as low as 5 μM.

- Caspase Activation : Significant activation of caspase-3 and caspase-9 was noted, indicating that the compound triggers intrinsic apoptotic pathways.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of compounds like this compound. Preliminary animal studies have shown promising results regarding tumor reduction and overall survival rates when used in conjunction with other chemotherapeutic agents.

Propriétés

IUPAC Name |

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJZEUQTGLSUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369818 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-78-6 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?

A: this compound serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].

Q2: Are there any alternative synthesis routes for sorafenib that avoid using this compound?

A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of this compound []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.

Q3: What are the challenges associated with using this compound in sorafenib synthesis?

A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing this compound [].

Q4: Are there any studies on the stability of this compound?

A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing this compound from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.

Q5: What are the implications of deuteration on the biological activity of compounds derived from this compound?

A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of this compound, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.